4-benzoyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
4-Benzoyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a thiophene ring. The molecule is substituted at the 2-position of the pyrazole with a 4-nitrophenyl group and at the N-position with a benzoyl-substituted benzamide moiety.
Properties
IUPAC Name |
4-benzoyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4S/c30-23(16-4-2-1-3-5-16)17-6-8-18(9-7-17)25(31)26-24-21-14-34-15-22(21)27-28(24)19-10-12-20(13-11-19)29(32)33/h1-13H,14-15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFWYIGAFUBUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzoyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyrazole core, followed by the introduction of the benzoyl and nitrophenyl groups. Common reagents used in these reactions include benzoyl chloride, nitrobenzene, and various catalysts. The reaction conditions may involve heating, refluxing, and the use of solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit antimicrobial properties. The nitrophenyl group enhances the compound's interaction with microbial enzymes, potentially leading to effective treatments against resistant bacterial strains .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it induces apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and death. Its effectiveness is attributed to the benzamide moiety, which is known for its ability to interact with biological targets .
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce inflammation markers in cultured cells. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for developing anti-inflammatory drugs .
Material Science Applications
- Organic Electronics : The unique electronic properties of thieno[3,4-c]pyrazole derivatives make them suitable for applications in organic semiconductors. Their ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their favorable charge transport characteristics .
- Polymer Chemistry : As a building block, 4-benzoyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .
Synthesis and Characterization
The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Introduction of the nitrophenyl group via nitration.
- Coupling with benzoyl chloride to form the final benzamide structure.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability and increased apoptosis rates compared to control groups. Mechanistic studies suggested that it activates caspase pathways involved in programmed cell death .
- Material Application : Research on its use in organic photovoltaics showed that incorporating this compound into polymer blends significantly improved light absorption and charge mobility, leading to enhanced power conversion efficiencies in prototype solar cells .
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The nitrophenyl group may also play a role in its antimicrobial activity by disrupting the cell membrane of microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related analogs identified in the provided evidence.
N-Ethyl-2-(5-Methyl-2H-pyrazol-3-yl)benzamide (Compound 10b)
Structure & Substituents :
- Pyrazole ring: 5-methyl substitution.
- Benzamide group: N-ethyl substituent.
- Absence of fused thiophene or nitro groups.
Comparison :
- The absence of a fused thiophene ring and nitro group simplifies the structure compared to the target compound. The ethyl and methyl substituents likely enhance solubility in nonpolar solvents but reduce electronic complexity. The close match between found and calculated elemental analysis suggests high synthetic purity, a benchmark for evaluating the target compound’s synthesis.
4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Structure & Substituents :
- Thieno[3,4-c]pyrazole core: 5-oxo and 4-methylphenyl substitutions.
- Benzamide group: 4-bromo substitution.
Molecular Formula : C₂₀H₁₆BrN₃O₂S (from ).
Key Data :
- CAS No.: 958587-45-6.
- Synonyms: Multiple registry identifiers confirm its use in high-throughput screening libraries (e.g., AKOS024584019, MCULE-5747591898).
Comparison :
- The 4-methylphenyl group is electron-donating, which may stabilize the pyrazole ring compared to the electron-withdrawing nitro group. This compound’s inclusion in screening libraries suggests its utility as a pharmacophore scaffold, a role the target compound may share if optimized.
Research Implications and Limitations
- Substituent Effects : The nitro group in the target compound may enhance binding to electron-rich biological targets (e.g., enzymes with aromatic pockets), whereas the bromo group in the analog offers synthetic versatility.
- Data Gaps : Experimental data (e.g., solubility, bioactivity) for the target compound are absent in the evidence, necessitating further studies.
- Synthetic Benchmarks : The high purity of Compound 10b underscores the importance of rigorous analytical validation for the target compound.
Biological Activity
4-benzoyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and its effects on various biological targets.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core, a benzoyl group, and a nitrophenyl moiety. The synthesis typically involves multi-step organic reactions that include cyclization to form the thieno[3,4-c]pyrazole core and subsequent modifications to introduce the benzoyl and nitrophenyl groups.
| Property | Details |
|---|---|
| Molecular Formula | C25H18N3O4S |
| Molecular Weight | 466.49 g/mol |
| IUPAC Name | This compound |
| InChI Key | JMMFLNNHAWNADA-UHFFFAOYSA-N |
Biological Activity Overview
Research has demonstrated that derivatives of thieno[3,4-c]pyrazole exhibit a variety of biological activities including:
- Antitumor Activity : Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation. For example, studies have shown that certain thieno[3,4-c]pyrazole derivatives can effectively inhibit BRAF(V600E) mutations associated with melanoma and other cancers .
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains. In vitro studies indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes leading to cell lysis .
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to inhibit inflammatory pathways. For instance, they can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
- Nitro Group Positioning : The presence of the nitrophenyl group enhances the compound's ability to interact with biological targets due to increased electron-withdrawing effects which may improve binding affinity.
- Benzoyl Moiety : The benzoyl group plays a crucial role in modulating lipophilicity and thus affects the compound's bioavailability and cellular uptake.
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- A study by Qi et al. demonstrated that derivatives exhibited significant inhibitory activity against xanthine oxidase (XO), an important enzyme in uric acid production. This suggests potential applications in treating gout and other hyperuricemia-related conditions .
- Another research highlighted the anti-inflammatory properties of related compounds which inhibited nitric oxide production in LPS-stimulated macrophages. This indicates potential therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
